endo-BCN-PEG12-acid
endo-BCN-PEG12-acid
endo-BCN-PEG12-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name:
Vulcanchem
CAS No.:
2183440-27-7
VCID:
VC0527120
InChI:
InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
SMILES:
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Molecular Formula:
C38H67NO16
Molecular Weight:
793.95
endo-BCN-PEG12-acid
CAS No.: 2183440-27-7
Cat. No.: VC0527120
Molecular Formula: C38H67NO16
Molecular Weight: 793.95
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | endo-BCN-PEG12-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods. |
|---|---|
| CAS No. | 2183440-27-7 |
| Molecular Formula | C38H67NO16 |
| Molecular Weight | 793.95 |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41) |
| Standard InChI Key | VLDILOCSPCYAIX-UHFFFAOYSA-N |
| SMILES | C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 |
| Appearance | Solid powder |
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